4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol
Overview
Description
4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol is a natural product found in Broussonetia papyrifera with data available.
Scientific Research Applications
Structural and Crystallographic Studies
The compound, similar to Glabridin, exhibits specific structural properties. In studies, the hydropyran ring linked to the pendant benzene ring adopts an envelope conformation. The hydroxyl groups form hydrogen bonds and O-H⋯π interactions, contributing to the formation of certain crystal structures, which has implications for material science and pharmaceutical research (Tantishaiyakul et al., 2012).
Synthesis and Chemical Properties
Research into synthesizing structural isomers of this compound has been conducted. These studies are significant for understanding the compound's synthesis mechanisms and potential modifications for various applications, such as creating new pharmaceuticals or materials (Menezes et al., 2011).
Hybrid Polyoxaheterocyclic Compounds Design
Innovative approaches have been developed for designing new hybrid polyoxaheterocyclic compounds. These designs are based on the interactions with methylene active compounds. Such studies are pivotal for the development of new compounds with potential applications in drug discovery and materials science (Kanevskaya et al., 2022).
Pharmaceutical Interests
Research has shown that the benzylation of similar compounds can result in the formation of pharmaceutically interesting derivatives. This process has been demonstrated to be effective in synthesizing compounds like Phenprocoumon, indicating potential pharmaceutical applications (Kischel et al., 2007).
Mechanism of Action
Kazinol U, also known as 4-(7-Hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol, is a prenylated flavan isolated from an extract of Broussonetia kazinoki Sieb . This compound has been shown to exhibit anti-melanogenic activity in mouse and human melanoma cells .
Target of Action
The primary targets of Kazinol U are tyrosinase-related proteins , which are key enzymes involved in melanogenesis. It also targets the microphthalmia-associated transcription factor (MITF) , the master regulator of the tyrosinase gene family.
Mode of Action
Kazinol U interacts with its targets by inhibiting the expression and activity of tyrosinase, the rate-limiting enzyme in melanogenesis . It also reduces the expression of other melanogenic enzymes, such as tyrosinase-related protein (Tyrp) 1 and Tyrp2 . Furthermore, it down-regulates MITF .
Biochemical Pathways
Kazinol U affects the melanogenesis pathway by reducing tyrosinase expression and activity in response to cAMP-inducing agents . It induces phosphorylation of AMPK and MAPK proteins, which are inhibitors of MITF . This leads to a reduction in melanogenesis.
Result of Action
The molecular and cellular effects of Kazinol U’s action include the inhibition of tyrosinase activity and melanin synthesis through the reduction of MITF expression . It suppresses melanogenesis in a zebrafish model . Kazinol U also exhibits cytoprotective activities against cytokine-induced apoptotic cell death .
Action Environment
It’s worth noting that the compound has been used as a cosmetic ingredient for skin conditioning , suggesting that it may be stable and effective in various environmental conditions.
Properties
IUPAC Name |
4-(7-hydroxy-3,4-dihydro-2H-chromen-2-yl)-3-(3-methylbut-2-enyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-12(2)3-7-16-15(8-9-17(22)20(16)23)18-10-5-13-4-6-14(21)11-19(13)24-18/h3-4,6,8-9,11,18,21-23H,5,7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHAAGZZSATGDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)O)C2CCC3=C(O2)C=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does kazinol U exert its protective effects on pancreatic β-cells?
A: Kazinol U demonstrates protective effects against cytokine-induced β-cell death, a hallmark of type 1 diabetes. It achieves this by suppressing the nuclear factor-κB (NF-κB) pathway. [, , ] Specifically, kazinol U inhibits the phosphorylation of IκB kinase (IKK), thereby preventing the degradation of IκBα. This, in turn, blocks the nuclear translocation and DNA binding of NF-κB subunits, ultimately reducing the expression of pro-inflammatory mediators like iNOS and mitigating cytokine-induced cell death. [, , ]
Q2: Beyond its impact on the NF-κB pathway, does kazinol U influence other cellular processes relevant to its therapeutic potential?
A: Yes, research indicates that kazinol U can activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. [] While the exact mechanism linking kazinol U to AMPK activation requires further investigation, this interaction is noteworthy. AMPK activation has been linked to various beneficial effects, including improved insulin sensitivity and reduced inflammation. [] This suggests that kazinol U's therapeutic potential might extend beyond its NF-κB inhibitory activity.
Q3: What are the implications of kazinol U's effects on tyrosinase-related proteins (TRPs) for its potential use in dermatology?
A: Kazinol U has demonstrated an ability to inhibit tyrosinase-related proteins (TRPs), which play a key role in melanin synthesis. [] This inhibition leads to a reduction in melanin production, suggesting kazinol U's potential as a therapeutic agent for treating hyperpigmentation disorders like melasma or age spots. [] This finding highlights kazinol U's potential versatility as a therapeutic agent across different disease areas.
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